molecular formula C19H25N3O6S B563937 [4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester CAS No. 1217029-88-3

[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester

Cat. No.: B563937
CAS No.: 1217029-88-3
M. Wt: 428.515
InChI Key: QPESVQUXCCFSRB-SGEUAGPISA-N
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Description

[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 428.515. The purity is usually 95%.
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Biological Activity

The compound [4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester (CAS Number: 1217029-88-3) is a stable isotope-labeled compound with a complex structure that has garnered interest in various biological research contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H25N3O6S
  • Molecular Weight : 428.515 g/mol
  • Structure : The compound features a pyrrole ring, sulfonamide group, and carbamate moiety, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit glycogen phosphorylase, similar to other pyrrole derivatives, which can affect glucose metabolism and energy production in cells .
  • Receptor Modulation : Preliminary studies suggest that it may modulate receptor activity related to inflammatory responses and cellular signaling pathways. This modulation can lead to altered cellular responses to stimuli, potentially impacting disease processes like cancer and diabetes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits glycogen phosphorylase
Antioxidant ActivityReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Case Study 1: Glycogen Phosphorylase Inhibition

A study demonstrated that derivatives similar to this compound effectively inhibited glycogen phosphorylase with a Ki value indicating high potency. This inhibition can lead to decreased glucose release from glycogen stores, which is beneficial in managing conditions like hyperglycemia .

Case Study 2: Anticancer Properties

Research involving this compound's analogs revealed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in oncology .

Case Study 3: Anti-inflammatory Effects

In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. This effect could be harnessed for treating chronic inflammatory diseases .

Properties

IUPAC Name

ethyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c1-4-16-13(3)12-22(17(16)23)18(24)20-11-10-14-6-8-15(9-7-14)29(26,27)21-19(25)28-5-2/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,25)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPESVQUXCCFSRB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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